1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole
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Overview
Description
1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a triazole ring, a sulfonyl group, and a fluoro-substituted phenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the azetidine intermediate with a sulfonyl chloride derivative, such as 4-fluoro-2-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Triazole Ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group or other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, thio derivatives.
Scientific Research Applications
1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group and triazole ring can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the fluoro-substituted phenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[[1-(4-Chloro-2-methylphenyl)sulfonylazetidin-3-yl]methyl]triazole
- 1-[[1-(4-Bromo-2-methylphenyl)sulfonylazetidin-3-yl]methyl]triazole
- 1-[[1-(4-Methoxy-2-methylphenyl)sulfonylazetidin-3-yl]methyl]triazole
Uniqueness
1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole is unique due to the presence of the fluoro-substituted phenyl group, which can enhance its chemical stability, reactivity, and biological activity compared to its chloro, bromo, and methoxy analogs. The fluoro group can also influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Properties
IUPAC Name |
1-[[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]methyl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2S/c1-10-6-12(14)2-3-13(10)21(19,20)18-8-11(9-18)7-17-5-4-15-16-17/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVZJWNFOAJVOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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